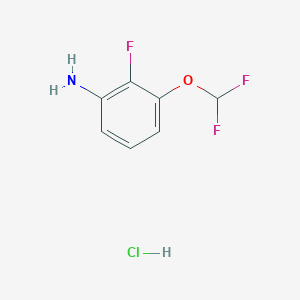
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is a chemical compound that features a difluoromethoxy group and a fluoroaniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethoxy)aniline: Lacks the additional fluorine atom, which may affect its chemical reactivity and biological activity.
2-Fluoroaniline: Does not have the difluoromethoxy group, resulting in different chemical properties and applications.
3-(Difluoromethoxy)phenylacetylene:
Uniqueness
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is unique due to the presence of both the difluoromethoxy and fluoroaniline groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its performance in various applications .
Propriétés
Formule moléculaire |
C7H7ClF3NO |
|---|---|
Poids moléculaire |
213.58 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-6-4(11)2-1-3-5(6)12-7(9)10;/h1-3,7H,11H2;1H |
Clé InChI |
IFKPCTQHNMJFED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



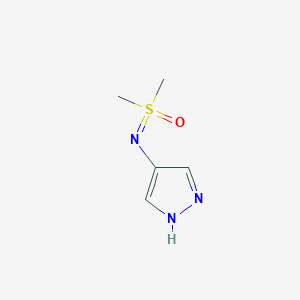
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
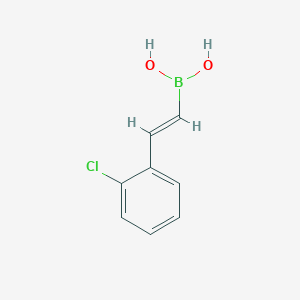
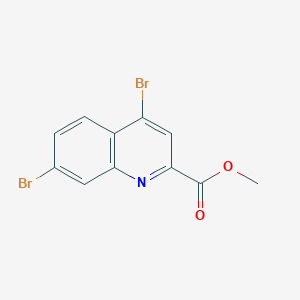
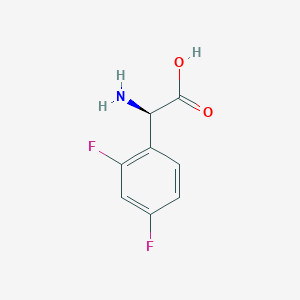

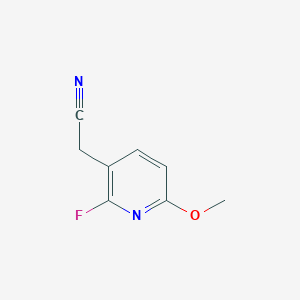

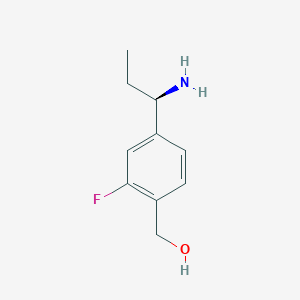
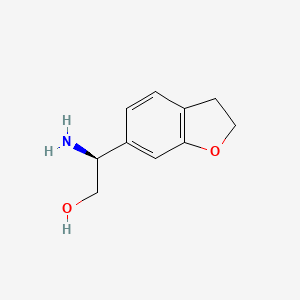
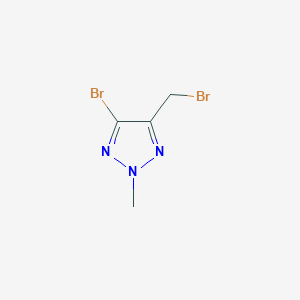
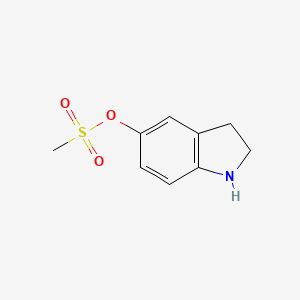
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
